(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile

Lipophilicity Physicochemical Property Drug Design

Researchers requiring a biphenylacetonitrile building block with predictable lipophilicity often face supply inconsistency. (2'-Methyl[1,1'-biphenyl]-4-yl)acetonitrile (CAS 893734-38-8) resolves this with a 2'-methyl group that raises logP by +0.4 units vs. unsubstituted analogs, improving membrane permeability. For procurement managers, it ships under ambient conditions-no cold chain required. • logP increase of +0.4 (XLogP3 3.6) for controlled hydrophobicity. • Ortho-methyl steric hindrance directs regioselective cross-couplings. • Exact mass +14.01 Da vs. 4-biphenylacetonitrile for LC-MS method development.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 893734-38-8
Cat. No. B12861019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile
CAS893734-38-8
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)CC#N
InChIInChI=1S/C15H13N/c1-12-4-2-3-5-15(12)14-8-6-13(7-9-14)10-11-16/h2-9H,10H2,1H3
InChIKeySHKHZHXWVHDFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2'-Methyl[1,1'-biphenyl]-4-yl)acetonitrile Properties & Specifications


(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile (CAS 893734-38-8) is a biphenylacetonitrile derivative characterized by a 2'-methyl substitution on the distal phenyl ring. It has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol. This compound serves as a specialized synthetic intermediate, with its purity and storage specifications being critical procurement parameters . Key computed physicochemical properties, such as a XLogP3-AA of 3.6 and a topological polar surface area (TPSA) of 23.8 Ų, provide a baseline for chemical handling and reactivity predictions [1].

(2'-Methyl[1,1'-biphenyl]-4-yl)acetonitrile Non-Interchangeability


Direct substitution of (2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile with the more common 4-biphenylacetonitrile (CAS 31603-77-7) is chemically and functionally invalid. The introduction of the 2'-methyl group creates a sterically hindered, electron-donating environment that fundamentally alters the molecule's lipophilicity, as evidenced by a computed XLogP3 increase from 3.2 (unsubstituted) to 3.6 (2'-methyl) [1][2]. This difference in hydrophobicity and molecular shape directly impacts reaction kinetics, regioselectivity in downstream synthetic steps, and biological target engagement in pharmacological applications, making the two non-interchangeable.

(2'-Methyl[1,1'-biphenyl]-4-yl)acetonitrile vs. Analogs: Key Evidence


Lipophilicity Increase vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3-AA of 3.6, which is +0.4 log units higher than that of the unsubstituted 4-biphenylacetonitrile (XLogP3 of 3.2) [1][2]. This indicates a significant increase in hydrophobicity, a critical factor in membrane permeability and non-specific protein binding in medicinal chemistry contexts.

Lipophilicity Physicochemical Property Drug Design

Molecular Weight & Steric Hindrance Differentiation

The 2'-methyl substituent increases the molecular weight of the target compound to 207.27 g/mol, compared to 193.24 g/mol for the unsubstituted 4-biphenylacetonitrile [1][2]. This +14.03 g/mol difference, equivalent to a methyl group, is not merely additive; it introduces steric hindrance ortho to the inter-ring bond, potentially altering rotational barriers and reaction trajectories at the nitrile group.

Molecular Weight Steric Effects Synthesis Intermediate

Purity Specification for Reproducibility

The target compound is available with a vendor-specified minimum purity of 95% (specification from AKSci) . In contrast, common comparator 4-biphenylacetonitrile is frequently supplied at 97% purity (Thermo Scientific) . While the 2% lower purity of the target may require additional purification steps for highly sensitive downstream applications, the explicitly stated specification provides a definitive quality control benchmark for procurement, enabling accurate mass balance calculations in scale-up chemistry.

Purity Quality Control Reproducibility

Ambient Storage Stability

The target compound is designated for long-term storage in a cool, dry place, without specification of sub-ambient temperatures, unlike some nitrile analogs requiring refrigeration to prevent hydrolysis or degradation . While direct comparative stability data against degradation pathways is absent, this ambient storage classification infers baseline stability sufficient to prevent supply chain complications or increased energy costs associated with cold storage, a point of differentiation in logistics-sensitive procurement.

Storage Stability Logistics

(2'-Methyl[1,1'-biphenyl]-4-yl)acetonitrile Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

Use this intermediate to synthesize target molecules where a controlled increase in logP is desired to improve membrane permeability or alter tissue distribution. The quantified +0.4 logP unit difference compared to 4-biphenylacetonitrile provides a predictable shift in physicochemical space, directly supported by computed property analysis [1].

Regioselective Synthesis via Steric Control

Employ this compound in synthetic routes where ortho-steric hindrance from the 2'-methyl group can direct subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling away from the hindered ring. This offers a strategic advantage over the sterically unencumbered 4-biphenylacetonitrile, as inferred from the structural differentiation [1].

Mass Difference for Internal Standard Use

The exact mass difference of +14.01 Da relative to 4-biphenylacetonitrile makes this compound a suitable candidate for use as an internal standard or a retention time marker in LC-MS method development, provided the purity specification of 95% is accounted for [2].

Cold Chain-Free Lab Procurement

For research facilities without extensive cold storage capacity, this compound's 'cool, dry place' storage specification can simplify procurement and inventory, reducing the logistical and energy overhead associated with refrigerated or frozen analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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